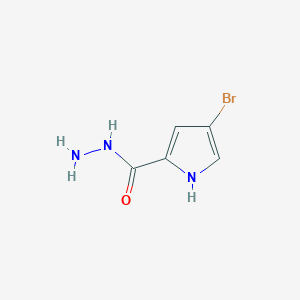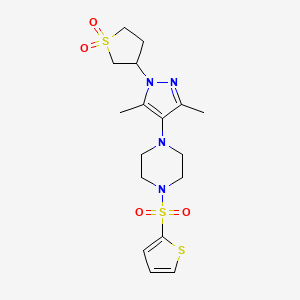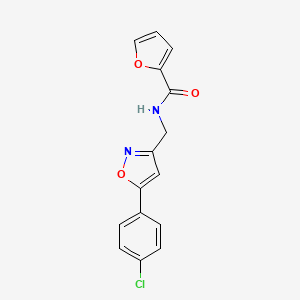![molecular formula C23H17F3N6O5S B2717753 2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 847190-50-5](/img/no-structure.png)
2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H17F3N6O5S and its molecular weight is 546.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Antimicrobial Activity
Research on the synthesis of new heterocycles incorporating similar structural motifs, such as those found in pyrimidine derivatives, has shown that these compounds exhibit antimicrobial properties. For example, studies have described the synthesis of various heterocyclic compounds starting from key intermediates similar to the structure and evaluating their antimicrobial activities (Bondock et al., 2008). These findings suggest that compounds with complex pyrimidine structures could be explored for their potential antimicrobial effects.
Radioligand Imaging
In the field of radiopharmacy, compounds structurally related to pyrimidine derivatives have been developed as selective ligands for imaging with PET (Positron Emission Tomography), demonstrating their utility in medical diagnostics (Dollé et al., 2008). This indicates the potential for similar compounds to be used in the development of diagnostic agents.
Diuretic Activities
Research into pyridopyrimidine derivatives has explored their application as diuretics, highlighting the diverse pharmacological potential of pyrimidine-based structures (Monge et al., 1993). These studies suggest avenues for the exploration of similar compounds in the treatment of conditions requiring diuretic intervention.
Eigenschaften
CAS-Nummer |
847190-50-5 |
|---|---|
Molekularformel |
C23H17F3N6O5S |
Molekulargewicht |
546.48 |
IUPAC-Name |
2-[1,3-dimethyl-7-(4-nitrophenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C23H17F3N6O5S/c1-30-19-17(21(34)31(2)22(30)35)20(29-18(28-19)12-3-9-15(10-4-12)32(36)37)38-11-16(33)27-14-7-5-13(6-8-14)23(24,25)26/h3-10H,11H2,1-2H3,(H,27,33) |
InChI-Schlüssel |
WUPWHUOMIAYZCP-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NC4=CC=C(C=C4)C(F)(F)F)C(=O)N(C1=O)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2717671.png)

![3-phenyl-5-[(Z)-2-thienylmethylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B2717673.png)



![4-((4-Propoxyphenyl)sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B2717677.png)



![1-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2717682.png)
![5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2717684.png)
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide](/img/structure/B2717688.png)
